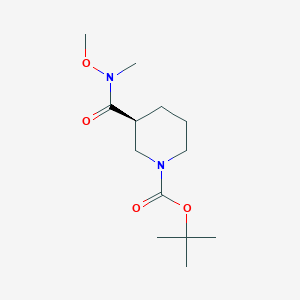![molecular formula C11H9N3O2 B1438708 3-[(Pyrazin-2-yl)amino]benzoic acid CAS No. 1098383-88-0](/img/structure/B1438708.png)
3-[(Pyrazin-2-yl)amino]benzoic acid
Übersicht
Beschreibung
“3-[(Pyrazin-2-yl)amino]benzoic acid” is an organic compound that belongs to the pyrazine class of chemicals. It is primarily used as a starting material for the synthesis of a wide range of compounds in the pharmaceutical and chemical industries. The compound has a molecular weight of 215.21 .
Molecular Structure Analysis
The InChI code for “3-[(Pyrazin-2-yl)amino]benzoic acid” is1S/C11H9N3O2/c15-11(16)8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H,(H,13,14)(H,15,16) . This code represents the molecular structure of the compound. Unfortunately, a detailed analysis of the molecular structure is not available in the search results. Physical And Chemical Properties Analysis
“3-[(Pyrazin-2-yl)amino]benzoic acid” is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Properties
“3-[(Pyrazin-2-yl)amino]benzoic acid” is a chemical compound with the CAS Number: 1098383-88-0 . It has a molecular weight of 215.21 and is usually available in powder form . It’s important to note that this compound should be stored at room temperature .
Antibacterial Activity
A series of novel triazolo [4,3- a ]pyrazine derivatives, which include “3-[(Pyrazin-2-yl)amino]benzoic acid”, have been synthesized and evaluated for their in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities .
Luminescence Sensing
The compound has been used in the construction of polymers with versatile structures . One of these polymers, polymer 2, has shown promise as a luminescent sensor for the detection of Cu 2+, Co 2+ and Fe 3+ in aqueous solution with high efficiency .
Synthesis of Bicyclo [1.1.1]pentane Building Block
“3-[(Pyrazin-2-yl)amino]benzoic acid” has been used in the synthesis of a potentially useful bicyclo [1.1.1]pentane building block, 3- (pyrazin-2-yl)bicyclo [1.1.1]pentane-1-carboxylic acid . This building block could be useful in expanding the frontiers of contemporary medicinal chemistry .
Future Research Directions
Given its diverse applications, “3-[(Pyrazin-2-yl)amino]benzoic acid” is a promising compound for future research. Its antibacterial properties make it a potential candidate for the development of new antimicrobial agents . Its role in luminescence sensing suggests potential applications in the development of new sensors . Lastly, its use in the synthesis of novel building blocks opens up possibilities for the creation of new drugs .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(pyrazin-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOYCJZFXGGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)



![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)

![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)


![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)
![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)
